(4-Chloropyridin-2-yl)methanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

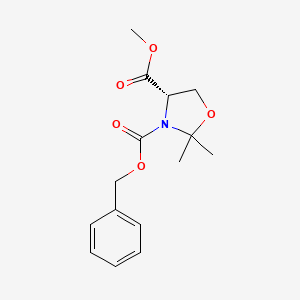

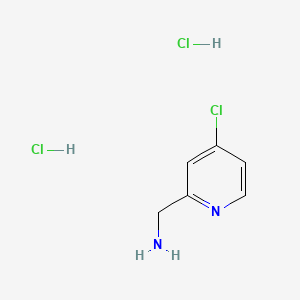

“(4-Chloropyridin-2-yl)methanamine dihydrochloride” is a chemical compound with the molecular formula C6H9Cl3N2 . It has a molecular weight of 215.508 Da . The compound appears as a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H7ClN2/c7-5-1-2-9-6(3-5)4-8/h1-3H,4,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown to red-brown liquid or sticky oil to semi-solid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Scientific Research Applications

Synthesis of Metal Complexes for Photocytotoxicity

Iron(III) catecholates, synthesized using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives, have shown unprecedented photocytotoxicity under red light to various cell lines through apoptosis by generating reactive oxygen species. These complexes are capable of interacting with DNA and show potential for cellular imaging (Basu et al., 2014).

Photo-induced Oxidation Studies

Studies on complexes involving 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine have explored the enhancement of outer sphere electron transfer to oxygen under UV or visible irradiation, producing superoxide radical anion and converting the complexes to the Fe(III) redox state. These findings contribute to understanding the ligand's role in photocatalytic oxidation processes (Draksharapu et al., 2012).

Synthesis and Characterization of Schiff Bases

A novel series of Schiff bases synthesized from 3-aminomethyl pyridine, a derivative of the topic compound, showed anticonvulsant activity. These compounds were evaluated for their potential as anticonvulsant agents, highlighting the compound's utility as a precursor in medicinal chemistry (Pandey & Srivastava, 2011).

Lysyl Oxidase-like 2 (LOXL2) Inhibitors

A study on small molecule LOXL2 enzyme inhibitors identified derivatives of (2-chloropyridin-4-yl)methanamine as potent and selective inhibitors for LOXL2 over LOX. This finding is significant for therapeutic applications targeting fibrosis and cancer progression (Hutchinson et al., 2017).

Selective Detection of Ions

Reactions involving (pyridine-2-yl)methanamine derivatives led to products capable of selectively detecting Hg and Ni ions, demonstrating the compound's potential in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H317-H319 . This indicates that it may cause an allergic skin reaction (H317) and can cause serious eye irritation (H319). Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary target of (4-Chloropyridin-2-yl)methanamine dihydrochloride is LOXL2 (Lysyl Oxidase Like 2) . LOXL2 is an enzyme that plays a crucial role in the crosslinking of collagens and elastin in the extracellular matrix, contributing to tissue remodeling and fibrosis .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the LOXL2 enzyme, inhibiting its activity. This inhibition disrupts the crosslinking of collagens and elastin, thereby affecting the structural integrity of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, this compound affects the extracellular matrix remodeling pathway . This disruption can lead to changes in tissue structure and function, potentially influencing disease processes such as fibrosis .

Pharmacokinetics

It is known that the compound is soluble in water and dmso , which suggests it may have good bioavailability

Result of Action

The inhibition of LOXL2 by this compound can lead to changes at the molecular and cellular levels. These changes can affect the structural integrity of tissues, potentially influencing disease processes such as fibrosis .

Properties

IUPAC Name |

(4-chloropyridin-2-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNWMMDFCUUMOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Cl)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735176 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114780-09-5 |

Source

|

| Record name | 1-(4-Chloropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H,3H-Oxeto[2,3-A]pyrrolizine](/img/structure/B568245.png)

![3H-Pyrazolo[1,5-d]tetrazol-6(5H)-one](/img/structure/B568246.png)

![Bicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B568247.png)